Physicochemical Differential: Distinct pKa, Molecular Weight, and Thermal Properties Enable Selective Analytical Detection
Teclothiazide exhibits a significantly lower acidic pKa (6.08) compared to Hydrochlorothiazide (pKa 7.9) and Chlorothiazide (pKa1 6.85) [1][2]. Its molecular weight of 415.101 Da is 117–119 Da higher than Hydrochlorothiazide and Chlorothiazide, while its melting point (287–303°C) differs by ≥14°C from Hydrochlorothiazide (273°C) and by ≥39°C from Chlorothiazide (342–343°C) [2]. Additionally, Teclothiazide is a racemic compound with one defined stereocenter, whereas Hydrochlorothiazide and Chlorothiazide are achiral [1][3].
| Evidence Dimension | Acidic Dissociation Constant (pKa1) |
|---|---|
| Target Compound Data | pKa1 = 6.08 (acidic) |
| Comparator Or Baseline | Hydrochlorothiazide pKa = 7.9; Chlorothiazide pKa1 = 6.85 |
| Quantified Difference | ΔpKa = 0.77–1.82 units lower |
| Conditions | 25°C aqueous determination |
Why This Matters
The distinct pKa and molecular weight directly impact HPLC retention time, ionization efficiency in mass spectrometry, and extraction recovery, making Teclothiazide uniquely suited as an internal standard or system suitability marker for method development.
- [1] DrugCentral. Teclothiazide — pKa1: 6.08 (acidic). View Source
- [2] NCATS Inxight Drugs. TECLOTHIAZIDE — Molecular Weight: 415.101 Da; Stereochemistry: RACEMIC. View Source
- [3] PubChem. Chlorothiazide — Stereochemistry: Achiral. View Source
